4,5-Diaminopicolinaldehyde
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Overview
Description
4,5-Diaminopicolinaldehyde is an organic compound with the molecular formula C6H7N3O It is a derivative of picolinaldehyde, characterized by the presence of two amino groups at the 4 and 5 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diaminopicolinaldehyde typically involves the reduction of 4,5-dinitropicolinaldehyde. The reduction process can be carried out using hydrogen in the presence of palladium on carbon, Raney nickel, or other reducing agents such as sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diaminopicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 4,5-Diaminopicolinic acid.
Reduction: 4,5-Diaminopicolinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5-Diaminopicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Diaminopicolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The amino groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
2,3-Diaminopyridine: Another diamino derivative of pyridine, used in the synthesis of heterocyclic compounds.
4,5-Diaminopyrimidine: A similar compound with two amino groups on a pyrimidine ring, known for its use in pharmaceuticals.
Uniqueness: 4,5-Diaminopicolinaldehyde is unique due to the presence of both an aldehyde group and two amino groups on the pyridine ring. This combination of functional groups provides a versatile platform for chemical modifications and the synthesis of diverse derivatives .
Properties
CAS No. |
1289263-34-8 |
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Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4,5-diaminopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-5-1-4(3-10)9-2-6(5)8/h1-3H,8H2,(H2,7,9) |
InChI Key |
NIHQSZQHVRXIET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1N)N)C=O |
Origin of Product |
United States |
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